molecular formula C6H12N2O B1450463 4-(2-Aminoethyl)pyrrolidin-2-one CAS No. 1369165-74-1

4-(2-Aminoethyl)pyrrolidin-2-one

Cat. No.: B1450463
CAS No.: 1369165-74-1
M. Wt: 128.17 g/mol
InChI Key: QBGXKUYOXWQWSU-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. One common method involves the reaction of 2-aminobutanoic acid with a dehydrating agent to form the pyrrolidinone ring.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. This involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Types of Reactions:

  • Oxidation: The aminoethyl group can be oxidized to form various derivatives, such as amides and nitriles.

  • Reduction: Reduction reactions can be used to convert the pyrrolidinone ring to a pyrrolidine ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and carboxylic acids.

  • Reduction Products: Pyrrolidine derivatives.

  • Substitution Products: Various substituted pyrrolidinones and pyrrolidines.

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)pyrrolidin-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldehyde oxidase and xanthine dehydrogenase, which are involved in the metabolism of purines and other nitrogen-containing compounds . These interactions are essential for the compound’s role in modulating metabolic pathways and influencing the levels of various metabolites. Additionally, this compound has been shown to interact with proteins involved in cell signaling and regulation, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in the detoxification and clearance of toxic substances, thereby impacting cellular homeostasis . Furthermore, this compound can alter the expression of genes related to cell growth and differentiation, indicating its potential role in regulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression . These findings suggest that the compound can maintain its biological activity over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have beneficial effects on cellular function, including enhanced enzyme activity and improved metabolic regulation . At higher doses, this compound can exhibit toxic effects, such as disruption of cellular homeostasis and induction of oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic and research purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of purines and other nitrogen-containing compounds. It interacts with enzymes such as aldehyde oxidase and xanthine dehydrogenase, which play key roles in these pathways . The compound’s involvement in these metabolic processes can influence the levels of various metabolites, thereby affecting overall metabolic flux and cellular function . Additionally, this compound can modulate the activity of other enzymes and cofactors, further highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular processes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm or nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its involvement in cellular processes. For example, the presence of this compound in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and optimizing its use in biochemical research.

Scientific Research Applications

4-(2-Aminoethyl)pyrrolidin-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Pyrrolidine: A saturated analog of pyrrolidinone, lacking the carbonyl group.

  • Pyrrole: A five-membered aromatic ring with a nitrogen atom.

  • Lactams: Other cyclic amides with different ring sizes and substituents.

Uniqueness: 4-(2-Aminoethyl)pyrrolidin-2-one is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its aminoethyl group provides additional reactivity compared to other lactams, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

4-(2-aminoethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGXKUYOXWQWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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